Cycloheptanesulfonyl chloride

説明

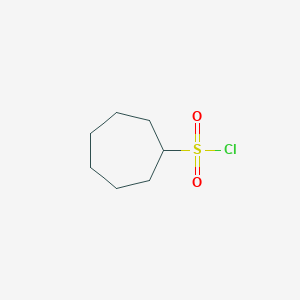

Cycloheptanesulfonyl chloride is an organic compound with the molecular formula C₇H₁₃ClO₂S. It is a versatile reagent in organic synthesis, primarily used to introduce sulfonyl groups into various molecular frameworks. This compound is known for its ability to significantly alter the chemical and physical properties of the resulting compounds.

準備方法

Synthetic Routes and Reaction Conditions

Cycloheptanesulfonyl chloride can be synthesized through the reaction of cycloheptane with chlorosulfonic acid. The reaction typically occurs under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The general reaction is as follows:

Cycloheptane+Chlorosulfonic Acid→Cycloheptanesulfonyl Chloride+Hydrochloric Acid

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions with optimized conditions to maximize yield and purity. The process often includes steps such as distillation and purification to remove any impurities and by-products.

化学反応の分析

Types of Reactions

Cycloheptanesulfonyl chloride undergoes several types of chemical reactions, including:

Substitution Reactions: It can react with nucleophiles to form sulfonamide derivatives.

Reduction Reactions: It can be reduced to cycloheptanesulfonic acid under specific conditions.

Oxidation Reactions: It can be oxidized to form sulfonic acid derivatives.

Common Reagents and Conditions

Substitution: Common reagents include amines and alcohols, typically under basic conditions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.

Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) are employed.

Major Products Formed

Sulfonamides: Formed from substitution reactions with amines.

Cycloheptanesulfonic Acid: Formed from reduction reactions.

Sulfonic Acid Derivatives: Formed from oxidation reactions.

科学的研究の応用

Medicinal Chemistry

Cycloheptanesulfonyl chloride serves as a critical building block in the synthesis of various pharmaceuticals. Its ability to react with amines allows for the formation of sulfonamides, which are essential in drug development.

- Sulfonamide Derivatives : The reaction of this compound with primary and secondary amines leads to the formation of sulfonamides. These compounds exhibit antibacterial properties and are crucial in treating infections.

- Case Study : In a study published by the American Chemical Society, this compound was utilized to synthesize a series of sulfonamide derivatives that demonstrated significant antibacterial activity against resistant strains of bacteria .

Synthetic Organic Chemistry

The compound is widely used as a reagent in various organic synthesis reactions, including:

- C-Sulfonylation Reactions : this compound is employed in C-sulfonylation reactions to introduce sulfonyl groups into organic molecules. This modification enhances the solubility and bioavailability of compounds.

- Data Table: C-Sulfonylation Reactions

| Reaction Type | Substrate Type | Product Type | Yield (%) |

|---|---|---|---|

| C-Sulfonylation | 4-Alkylpyridines | Picolyl sulfonamides | 85 |

| Amine Reaction | Primary Amines | Sulfonamides | 90 |

| Alkene Reaction | Alkenes | Vinyl Sulfones | 75 |

Material Sciences

In material sciences, this compound is utilized for synthesizing polymers and other materials with specific properties.

- Polymerization : It can act as a cross-linking agent in polymer chemistry, enhancing the mechanical properties of polymers.

- Case Study : Research has shown that incorporating this compound into polymer matrices improves thermal stability and mechanical strength, making it suitable for high-performance applications .

Environmental Applications

The compound has potential applications in environmental chemistry, particularly in the development of biodegradable materials. Its reactivity can be harnessed to create environmentally friendly alternatives to conventional plastics.

- Biodegradable Polymers : By modifying the structure of this compound, researchers have developed biodegradable polymers that maintain structural integrity while being environmentally benign.

作用機序

The mechanism of action of cycloheptanesulfonyl chloride involves the formation of a sulfonyl chloride group, which can react with various nucleophiles. The molecular targets include amines, alcohols, and other nucleophilic species. The pathways involved typically include nucleophilic substitution and addition reactions.

類似化合物との比較

Similar Compounds

Cyclohexanesulfonyl Chloride: Similar in structure but with a six-membered ring.

Cyclopentanesulfonyl Chloride: Contains a five-membered ring.

Cyclopropanesulfonyl Chloride: Contains a three-membered ring.

Uniqueness

Cycloheptanesulfonyl chloride is unique due to its seven-membered ring structure, which imparts different chemical and physical properties compared to its smaller ring analogs. This structural difference can influence its reactivity and the types of reactions it undergoes .

生物活性

Cycloheptanesulfonyl chloride, a sulfonyl chloride derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and applications based on recent research findings.

1. Chemical Structure and Synthesis

This compound is characterized by a cycloheptane ring substituted with a sulfonyl chloride group. This structure is pivotal for its reactivity and biological activity. The synthesis typically involves the reaction of cycloheptane with chlorosulfonic acid or other chlorinating agents under controlled conditions to yield high purity products.

Synthesis Method:

- Reagents: Cycloheptane, chlorosulfonic acid.

- Conditions: Reaction typically performed at low temperatures to avoid side reactions.

- Yield: High yields reported in laboratory settings.

2. Biological Activity

The biological activity of this compound has been studied in various contexts, particularly its role as an intermediate in the synthesis of biologically active compounds. Its sulfonyl group is known to enhance the pharmacological properties of many drugs.

2.1 Anticancer Properties

Recent studies have indicated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines. For instance, compounds derived from this compound have shown promising results against human hepatocellular carcinoma (HCC) and glioblastoma (GBM) cells.

| Compound | Cell Line | IC50 (µM) | Notes |

|---|---|---|---|

| A | HCC | 5.3 | Significant reduction in viability |

| B | GBM | 3.8 | Higher selectivity over normal cells |

The mechanism by which this compound exerts its biological effects often involves the inhibition of specific enzymes or pathways associated with cancer cell proliferation. For example, studies have demonstrated that it can inhibit histone deacetylases (HDACs), which are crucial for regulating gene expression related to cell growth and apoptosis.

3. Case Studies and Research Findings

Several case studies highlight the efficacy of this compound in drug development:

- Study 1: A series of sulfonamide derivatives synthesized from this compound were tested for their anticancer activity. The results indicated that these compounds led to a dose-dependent decrease in cell viability across multiple cancer cell lines, suggesting a broad spectrum of activity.

- Study 2: Another research focused on the structural optimization of cycloheptanesulfonyl derivatives, revealing that modifications at specific positions on the cycloheptane ring significantly enhanced their potency against targeted cancer types.

4.

This compound serves as a valuable building block in medicinal chemistry, particularly for developing new anticancer agents. Its ability to modulate biological pathways through enzyme inhibition makes it a compound of interest for further research and development.

特性

IUPAC Name |

cycloheptanesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13ClO2S/c8-11(9,10)7-5-3-1-2-4-6-7/h7H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBIOWMBUZYUUIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCC(CC1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13ClO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00603818 | |

| Record name | Cycloheptanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00603818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

187143-10-8 | |

| Record name | Cycloheptanesulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00603818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cycloheptanesulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。